molecular formula C7H10N2O2S B6618685 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1365943-02-7

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6618685
CAS RN: 1365943-02-7
M. Wt: 186.23 g/mol
InChI Key: GYFWQMGRHVXTIL-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid (ESMPCA), also known as 5-ethylthio-1-methylpyrazole-4-carboxylic acid, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. ESMPCA is a sulfanyl-substituted pyrazole, which is a type of heterocyclic compound that is composed of a five-membered ring containing three carbon atoms and two nitrogen atoms. It is widely used in the synthesis of various compounds, and has been found to possess several biochemical and physiological effects.

Scientific Research Applications

ESMPCA has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. It has been found to possess several unique properties, such as its ability to act as a catalyst for the synthesis of several compounds, and its ability to act as a ligand for metals. In addition, ESMPCA has been used in the synthesis of several biologically active compounds, such as anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of several other compounds, such as dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of ESMPCA is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of the ethylthio group and the nitrogen atom of the pyrazole ring. This covalent bond is believed to be responsible for the catalytic activity of ESMPCA, as well as its ability to act as a ligand for metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESMPCA have not been extensively studied, but it is believed to possess several potential benefits. It has been found to possess anti-inflammatory activity, and it has been shown to inhibit the growth of several species of fungi. In addition, ESMPCA has been found to possess antioxidant activity, and it has been shown to reduce the levels of several inflammatory markers in the blood.

Advantages and Limitations for Lab Experiments

The main advantages of using ESMPCA in laboratory experiments are its low cost, its ease of synthesis, and its ability to act as a catalyst for the synthesis of several compounds. However, there are some limitations to using ESMPCA in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of light or air. In addition, its mechanism of action is not fully understood, and its effects on humans and other organisms have not been extensively studied.

Future Directions

Given the potential applications of ESMPCA in scientific research and laboratory experiments, there are several potential future directions for research. These include further studies of its biochemical and physiological effects, further studies of its mechanism of action, and further studies of its potential applications in the synthesis of biologically active compounds. In addition, further studies of its solubility, stability, and toxicity are needed in order to better understand its potential uses in laboratory experiments.

Synthesis Methods

The synthesis of ESMPCA can be accomplished through several different methods. The most common method is the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylate in the presence of a base. This reaction is carried out in an inert atmosphere at a temperature of 80°C, and yields ESMPCA as the main product. Other methods of synthesis include the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylic acid in the presence of a base, and the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylate in the presence of a palladium catalyst.

properties

IUPAC Name

5-ethylsulfanyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFWQMGRHVXTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylsulfanyl-1-methyl-1h-pyrazole-4-carboxylic acid

CAS RN

1365943-02-7
Record name 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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